Product packaging for 2-(Iodomethyl)furan(Cat. No.:CAS No. 117680-17-8)

2-(Iodomethyl)furan

Cat. No.: B055657
CAS No.: 117680-17-8
M. Wt: 208 g/mol
InChI Key: LEAZPPLSYMBCRF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)furan is a versatile and highly valuable iodinated building block in synthetic organic chemistry. Its primary research utility stems from the presence of both a reactive furan ring and an iodomethyl functional group, making it an ideal electrophilic coupling partner and a precursor for further functionalization. This compound is particularly significant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, where it facilitates the introduction of the furyl moiety into more complex molecular architectures. The iodine atom serves as an excellent leaving group, enabling efficient nucleophilic substitution (SN2) reactions to generate a wide array of furan-derived intermediates. Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the furan ring acts as a key structural element or a synthetic handle. Researchers value this compound for its role in constructing C-C bonds and exploring structure-activity relationships in medicinal chemistry programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5IO B055657 2-(Iodomethyl)furan CAS No. 117680-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(iodomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAZPPLSYMBCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376678
Record name 2-(iodomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117680-17-8
Record name 2-(iodomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodomethyl Furan and Analogous Iodomethyl Furan Derivatives

Direct Iodination Strategies

Direct approaches focus on the introduction of an iodomethyl group onto a furan (B31954) core that is already formed. These methods are often favored for their straightforwardness when the corresponding starting materials are readily available.

Methods for Selective Iodomethylation of Furan Derivatives

The selective introduction of an iodomethyl group onto a furan ring is most commonly achieved not by direct iodination of a methyl group, but through the conversion of other functional groups. The direct iodination of an unactivated methyl group is challenging. Therefore, the most prevalent and effective strategy for obtaining 2-(iodomethyl)furan is via the halogen exchange of a more readily accessible halomethyl precursor, as detailed in the following section. Another potential pathway involves the esterification of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), which is synthesized from 5-(chloromethyl)furfural (CMF). researchgate.net

Halogen Exchange Reactions from Precursor Halomethyl Furans

The most widely employed method for synthesizing this compound is the Finkelstein reaction, a classic halogen exchange protocol. macsenlab.com This reaction involves treating a precursor such as 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan (B1335360) with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. macsenlab.com The equilibrium of this reversible reaction is driven towards the product, this compound, by the precipitation of the insoluble sodium chloride or sodium bromide in acetone.

This method is highly efficient for producing this compound and its analogs. For instance, the conversion of alkyl chlorides to alkyl iodides is a primary application of this reaction. macsenlab.com

PrecursorReagentSolventProductNotes
2-(Chloromethyl)furanSodium Iodide (NaI)AcetoneThis compoundA standard and efficient Finkelstein reaction. macsenlab.com
2-(Bromomethyl)furanSodium Iodide (NaI)AcetoneThis compoundThe bromo precursor is also highly effective for the exchange.
2-(Chloromethyl)furanPotassium Iodide (KI)AcetoneThis compoundPotassium iodide can also be used as the iodide source. atamanchemicals.com

Indirect Synthetic Routes via Furan Ring Construction and Subsequent Functionalization

Indirect routes involve the simultaneous construction of the furan ring and the introduction of the iodomethyl functionality. These methods often utilize cyclization reactions of acyclic precursors and are particularly valuable for accessing highly substituted or complex furan derivatives.

Cyclization Reactions Yielding Iodinated Furan Scaffolds

Iodine-mediated cyclization, or iodocyclization, is a powerful strategy for synthesizing a variety of heterocyclic compounds, including furans. nih.govmdpi.com These reactions typically proceed through an electrophilic mechanism where molecular iodine (I₂) or another iodine source activates a double or triple bond within the substrate, prompting an intramolecular attack by a nucleophile, such as a hydroxyl group, to form the furan ring. mdpi.comnih.gov

A notable application of iodocyclization is the synthesis of fused furan systems. For example, the reaction of ortho-allylnaphthols with molecular iodine can yield 2-(iodomethyl)-dihydronaphthofurans. rsc.org In this process, the reaction of 1-allyl-2-naphthol with iodine in water at elevated temperatures, or in dichloromethane (B109758) at room temperature in the presence of sodium bicarbonate, produces 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan in good yields. rsc.org The key step is an iodocyclization, which proceeds through the formation of an intermediate iodonium (B1229267) ion that undergoes a 5-exo-trig cyclization. rsc.org This methodology has been extended to various substituted allylhydroxy naphthalene (B1677914) precursors using reagents like N-iodosuccinimide or molecular iodine in different solvent systems. rsc.org

SubstrateIodine SourceConditionsProductYield
1-Allyl-2-naphtholI₂Water, 80 °C, 4 h2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan80% rsc.org
1-Allyl-2-naphtholI₂ / NaHCO₃CH₂Cl₂, rt, 24 h2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan80% rsc.org
2-Allyl-1-naphtholI₂ / NaHCO₃CH₂Cl₂, rt, 24 h2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan80% rsc.org
Allylhydroxy naphthalenesN-IodosuccinimideAcetonitrile (B52724), 0 °C to rt, 2 h2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan derivatives71–85% rsc.org

Electrophilic cyclization of functionalized alkynes is a versatile method for constructing substituted furans. nih.gov Reagents such as molecular iodine (I₂) or iodine monochloride (ICl) can serve as powerful electrophiles to initiate these transformations. nih.govfishersci.fi The reaction is believed to proceed via the electrophilic activation of the carbon-carbon triple bond, which is then attacked intramolecularly by a tethered nucleophile. nih.gov

For example, 2,5-disubstituted 3-iodofurans can be prepared from conjugated enyne acetates through an iodocyclization step. organic-chemistry.org Similarly, a highly efficient palladium-catalyzed cascade reaction can produce 2,3,4-trisubstituted furans. organic-chemistry.org A facile synthesis of 2,5-disubstituted-4-chloromethyl-3-iodofuran derivatives has been achieved through the ICl-mediated cyclization of 1-alkyl-2-alkynylallylic alcohols. acs.org The use of ICl as an electrophilic iodine source is also prominent in the synthesis of certain aromatic iodides. fishersci.fifishersci.ca Furthermore, electrophilic iodocyclization of 2-(1-alkynyl)-2-alken-1-ones using I₂ can efficiently produce tetrasubstituted 3-iodofurans under mild conditions. nih.gov

These strategies highlight the power of electrophilic iodine reagents not only in functionalizing existing aromatic systems but also in constructing the heterocyclic core itself, leading to a wide array of iodinated furan derivatives.

Catalytic Cycloisomerization Protocols (e.g., Gold-Catalyzed)

The synthesis of the furan core, a crucial step preceding the introduction of an iodomethyl group, can be efficiently achieved through catalytic cycloisomerization reactions. Gold catalysts, in particular, have demonstrated significant utility in promoting the formation of furan rings from various acyclic precursors. acs.orgacs.orgnih.govnih.gov

Gold(I) and Gold(III) complexes are effective in catalyzing the cycloisomerization of enynols, diynes, and other suitably functionalized alkynes to yield substituted furans. acs.orgacs.orgnih.govnih.gov For instance, gold(III)-catalyzed regioselective oxidation/cycloisomerization of diynes using an external oxidant like pyridine (B92270) N-oxide provides a pathway to fused furan derivatives. acs.orgacs.orgnih.gov This process is believed to proceed through a concerted gold(III)-catalyzed oxidation/SN2′-type addition/cyclization mechanism. acs.orgacs.orgnih.gov

Similarly, gold(I)-catalyzed intramolecular cycloisomerization of propargylic esters containing furan rings can selectively produce various cyclic α,β-unsaturated aldehydes or ketones. nih.gov The choice of substituents on the starting material can direct the reaction towards different structural outcomes. nih.gov Palladium catalysts also offer a robust alternative for the cycloisomerization of (Z)-2-en-4-yn-1-ols to furans under neutral conditions, showcasing the versatility of transition metals in furan synthesis. acs.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Cycloisomerization Methods for Furan Synthesis

Catalyst SystemStarting MaterialProduct TypeKey Features
Gold(III) / Pyridine N-oxideDiynesFused Furan DerivativesRegioselective oxidation/cycloisomerization. acs.orgacs.orgnih.gov
Gold(I)Propargylic esters with furan ringsCyclic α,β-unsaturated aldehydes/ketonesSelective based on substituents. nih.gov
Palladium(II)(Z)-2-en-4-yn-1-olsSubstituted FuransGeneral and facile, operates under neutral conditions. acs.org
Indium(III)α-Propargyl-β-keto estersTrisubstituted FuransEffective for both terminal and internal alkynes. researchgate.netorganic-chemistry.org

Functionalization of Pre-Existing Furan Rings with Iodomethyl Groups

The introduction of an iodomethyl group onto a pre-formed furan ring is a key strategy for the synthesis of this compound and its analogs. This is often achieved through the functionalization of a more readily available group, such as a hydroxymethyl or aldehyde group. For instance, 5-(Iodomethyl)-2-furaldehyde can be synthesized from 2-furaldehyde by first introducing a methyl group at the 5-position, which is then substituted with iodine. ontosight.ai The resulting iodomethyl group is reactive and can participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. ontosight.ai

Regioselective Substitution and Functionalization Techniques

Achieving regioselective functionalization of the furan ring is critical. The inherent reactivity of the furan ring favors substitution at the α-positions (C2 and C5). However, directing groups can be employed to steer functionalization to other positions.

Direct C-H alkylation of furans at the α-position can be achieved using palladium catalysis with alkyl iodides. rsc.org This method provides a direct route to α-alkylfurans with good functional group compatibility. rsc.org For the synthesis of 2,4-disubstituted furans, a strategy involving the regiospecific lithiation of a 2-silylated-3-substituted furan can be employed. acs.org The silyl (B83357) group at the 2-position directs lithiation to the 4-position, and subsequent reaction with an electrophile followed by desilylation yields the desired product. acs.org

Influence of Directing Groups (e.g., Organosilicon Moieties) on Furan Functionalization

Organosilicon moieties have proven to be powerful directing groups in the regioselective functionalization of furan rings. acs.orgucalgary.ca The size and placement of the silyl group can influence the site of subsequent reactions. For example, a silyl group at the C-2 position of a 3-(hydroxymethyl)furan directs lithiation to the C-4 position. acs.org In contrast, protection of the hydroxymethyl group as a silyl ether can redirect lithiation to the C-5 position. acs.org This highlights the subtle yet powerful control that organosilicon groups can exert on the regioselectivity of furan functionalization. acs.orgucalgary.ca

The use of temporary directing groups, such as imines formed from furfural (B47365), allows for the regioselective C3-silylation of the furan ring. chemistryviews.org This strategy takes advantage of the aldehyde group to introduce a directing functionality that can be later removed. chemistryviews.org

Table 2: Influence of Directing Groups on Furan Lithiation

Furan SubstrateDirecting GroupPosition of LithiationResulting Substitution Pattern
2-Silyl-3-(hydroxymethyl)furanHydroxymethylC-43,4-Disubstituted
2-Silyl-3-(((triethylsilyl)oxy)methyl)furanTriethylsilyloxymethylC-52,4-Disubstituted (after desilylation)
Furfural-derived imineImineC-3C3-Silylated

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes transition-metal-free syntheses and the implementation of continuous-flow technologies.

Transition-Metal-Free Synthesis of Furan Derivatives

Transition-metal-free approaches to furan synthesis are gaining traction as they offer alternatives to methods that may involve toxic or expensive catalysts. chemrxiv.orgorganic-chemistry.org One such strategy involves the base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method is operationally simple and utilizes readily available starting materials to produce polysubstituted furans. organic-chemistry.org

Another notable transition-metal-free approach is the visible-light-induced synthesis of furan-fused dihydroazepines. rsc.orgrsc.org This method is environmentally benign, proceeding under mild conditions without the need for a photocatalyst or external additives. rsc.orgrsc.org The direct transformation of 1,3-dienes into 2,5-diarylfurans can also be achieved under transition-metal-free conditions through an oxidation-dehydration sequence. chemrxiv.org

Continuous-Flow Synthesis Methodologies for Scalability

Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. acs.orgnih.govmdpi.com The synthesis of furan derivatives has been successfully adapted to continuous-flow systems. For example, the C3-alkylation of furfural derivatives can be performed using homogeneous catalysis in a continuous-flow setup, significantly reducing reaction times compared to batch methods. nih.gov

Continuous-flow technology has also been applied to the synthesis of 2,5-diaryl furans from 1,3-dienes, eliminating the need to isolate potentially unstable intermediates and leading to improved yields. chemrxiv.orgacs.org Furthermore, the reductive etherification of furfural to produce furfuryl ethers has been demonstrated in a one-step continuous-flow process over a Pd/C catalyst. mdpi.com These examples underscore the potential of continuous-flow chemistry to make the synthesis of furan derivatives, and by extension this compound, more scalable and sustainable.

Reactivity and Chemical Transformations of the Iodomethyl Moiety in 2 Iodomethyl Furan

Nucleophilic Substitution Reactions

The iodomethyl group in 2-(iodomethyl)furan is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions where the iodide ion serves as a good leaving group. smolecule.com This reactivity allows for the introduction of a wide variety of functional groups onto the furan (B31954) scaffold. ontosight.ai

Reactions with Carbon-Based Nucleophiles (e.g., Furylogous Enolates)

The reaction of this compound with carbon-based nucleophiles is a fundamental method for forming new carbon-carbon bonds. For instance, in the presence of a base, furylogous enolates can act as nucleophiles, attacking the electrophilic carbon of the iodomethyl group. This type of reaction is crucial for the synthesis of more complex molecules containing multiple furan units or extended conjugated systems.

While specific examples detailing the reaction of this compound with furylogous enolates are not prevalent in the searched literature, the general principle of nucleophilic substitution with carbon nucleophiles is well-established. For example, the use of Meldrum's acid as a carbon nucleophile in reactions with similar halomethylfurans has been reported to proceed in acceptable yields. rsc.org

Reactions with Heteroatom-Based Nucleophiles (e.g., Cyanide)

This compound readily reacts with a variety of heteroatom-based nucleophiles. guidechem.com A notable example is the reaction with cyanide ions (CN⁻), which leads to the formation of 2-(cyanomethyl)furan. The investigation into the reaction of 2-(chloromethyl)furan (B1296002) with aqueous cyanide solution provides evidence for the nucleophilic substitution pathway. researchgate.net This transformation is significant as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a diverse range of derivatives.

Recent studies using microflow reactors have demonstrated rapid and efficient nucleophilic substitution reactions on the carbon adjacent to the furan ring. rsc.org While these studies often focus on bromomethyl or in situ generated halomethyl furans, the principles are directly applicable to this compound, which is expected to be even more reactive. The use of potassium cyanide (KCN) as a nucleophile has been shown to afford the desired substitution product in good yields. rsc.org

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations. ontosight.ai

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed for their efficiency in mediating a vast array of cross-coupling reactions.

With Phosphines: While direct palladium-catalyzed coupling of this compound with phosphines is not explicitly detailed in the provided search results, the reverse reaction, the coupling of aryl halides with aminomethyltrifluoroborates using phosphine (B1218219) ligands like SPhos and XPhos, is well-documented. nih.gov This suggests the plausibility of using this compound as an electrophilic partner in similar palladium-catalyzed systems.

With Tellurium-Based Substrates: Information regarding the direct palladium-catalyzed coupling of this compound with tellurium-based substrates was not found in the search results.

With Sulfinate Salts: Similarly, specific examples of palladium-catalyzed coupling reactions between this compound and sulfinate salts were not identified in the provided search results. However, the general utility of palladium catalysis in forming C-S bonds is a known area of research.

Other Transition-Metal-Mediated Coupling Strategies

Beyond palladium, other transition metals can mediate important coupling reactions. For instance, copper catalysis is often used in conjunction with palladium in Sonogashira couplings, which involve terminal alkynes. acs.org The synthesis of 2,5-disubstituted 3-iodofurans has been achieved through a palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates and terminal alkynes, followed by iodocyclization. acs.org While this does not directly involve this compound as a starting material, it highlights the role of transition metals in functionalizing the furan ring.

Oxidation Reactions of the Iodomethyl Group

The oxidation of the iodomethyl group in furan derivatives can lead to valuable products such as aldehydes and carboxylic acids. However, the selective oxidation of a halomethyl group in the presence of the furan ring can be challenging due to the sensitivity of the furan moiety to oxidative conditions.

Patents describe methods for the oxidation of 5-(chloromethyl)furfural to 5-(chloromethyl)-2-furoic acid using various oxidants, with efforts to minimize hydrolysis of the chloromethyl group. google.com These methods could potentially be adapted for the oxidation of this compound. The oxidation of furfuryl alcohols to pyranones, a reaction known as the Achmatowicz rearrangement, can be achieved using oxidants like N-bromosuccinimide (NBS) or through biocatalytic methods. acs.orgfrontiersin.org While this reaction transforms the furan ring itself, it underscores the diverse oxidative chemistry of furan derivatives.

Selective Conversion to Aldehyde and Ketone Functionalities

The transformation of the iodomethyl group in this compound into carbonyl functionalities such as aldehydes and ketones is a valuable synthetic operation. While direct oxidation of the iodomethyl group to an aldehyde is challenging, multistep sequences are commonly employed.

One established method for converting alkyl halides to aldehydes is the Sommelet reaction . This involves the reaction of the alkyl halide with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. For this compound, this would proceed via the formation of a hexaminium salt, followed by treatment with water to yield 2-furaldehyde.

Another versatile method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. In this procedure, this compound would be treated with DMSO, typically in the presence of a base like sodium bicarbonate, to furnish 2-furaldehyde. This method is known for its mild conditions and good yields for activated halides.

The synthesis of ketones from 2-(halomethyl)furans has also been documented. For instance, 2-furyl aminomethyl ketone hydrochloride has been produced by reacting a 2-furyl bromomethyl ketone hexamethylene tetraamine (B13775644) complex with hydrochloric acid. google.com By analogy, this compound could be converted to a variety of ketones. A general approach involves the reaction with a suitable nucleophile to form an intermediate that can be subsequently oxidized. For example, reaction with a cyanide salt would yield 2-(furan-2-yl)acetonitrile, which can then be treated with a Grignard reagent followed by hydrolysis to produce a furyl ketone.

Furthermore, the synthesis of β-keto-2-substituted furans has been achieved by coupling 2-methylfuran (B129897) with α-iodoacetophenones, demonstrating the formation of a C-C bond to create a ketone functionality. rsc.org While this is not a direct conversion of the methyl group, it highlights a pathway for introducing keto groups to the furan ring system.

Advanced Oxidative Derivatizations

Beyond simple conversion to aldehydes and ketones, the furan ring and its side chain in this compound can undergo more complex oxidative transformations. The furan nucleus itself is susceptible to oxidation, which can lead to ring-opened products or rearranged heterocyclic systems.

Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the furan ring. Depending on the reaction conditions, this can lead to the formation of butenolides or other ring-opened dicarbonyl compounds. For instance, the oxidation of some (β-keto)-2-furans with m-CPBA has been shown to yield functionalized 3(2H)-furanones, although this can sometimes be accompanied by over-oxidation byproducts. researchgate.net

A notable advanced oxidative derivatization is the photooxygenation of furan derivatives. The singlet oxygen-mediated photooxygenation of (β-keto)-2-substituted furans is a method for synthesizing substituted 3(2H)-furanones. researchgate.net This reaction proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring, followed by rearrangement.

In the context of biomass-derived furanic compounds, significant research has been conducted on the oxidation of related molecules like 5-(chloromethyl)furfural (CMF) and 5-(hydroxymethyl)furfural (HMF). researchgate.netresearchgate.net For example, CMF can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride, which is a versatile intermediate for the production of esters and amides. rsc.org Similar transformations could be envisioned for this compound, where the iodomethyl group would remain intact while other positions on the furan ring are oxidized.

Reductive Transformations

The iodomethyl group of this compound can be readily reduced to a methyl group. This transformation is typically achieved through catalytic hydrogenation or by using metal-based reducing agents. The reduction of the C-I bond is generally facile due to its low bond dissociation energy.

Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas is a standard method for the hydrogenolysis of alkyl halides. This would convert this compound into 2-methylfuran. A patent has described the reduction of 2-(chloromethyl)-5-methylfuran (B3053227) to 2,5-dimethylfuran (B142691), which serves as a direct precedent for this type of transformation. google.com

The selective reduction of furfural (B47365) to 2-methylfuran has been extensively studied, often proceeding through a furfuryl alcohol intermediate followed by hydrogenolysis. mdpi.com Electrocatalytic reduction methods have also been developed for the conversion of furfural to 2-methylfuran, highlighting the diverse approaches available for modifying substituents on the furan ring. rsc.org

Rearrangement Reactions Involving the Furan Ring and Side Chain

The furan ring and its substituents can participate in various rearrangement reactions, often triggered by acidic or thermal conditions. These rearrangements can lead to the formation of new carbocyclic or heterocyclic frameworks.

While specific rearrangement reactions starting directly from this compound are not extensively documented, the general reactivity of furan derivatives suggests several possibilities. For example, under certain conditions, furan derivatives can undergo ring-opening and ring-closing sequences.

An interesting transformation involving a related structure is the iodine-mediated cyclization of allyl naphthols, which proceeds through an iodocyclization step to form 2-(iodomethyl)-dihydronaphthofurans. rsc.org The subsequent reactions of these molecules can involve rearrangements of the newly formed heterocyclic system.

Oxidative Ring Expansion (e.g., Achmatowicz-type Rearrangements)

The Achmatowicz reaction is a powerful synthetic method for the oxidative ring expansion of furans into dihydropyranones. wikipedia.orgresearchgate.net The classical Achmatowicz reaction involves the oxidation of a furfuryl alcohol with an oxidizing agent, such as bromine in methanol (B129727) or N-bromosuccinimide (NBS), to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which then rearranges to a pyranone upon treatment with acid. wikipedia.orgnih.gov

For this compound to undergo an Achmatowicz-type rearrangement, the iodomethyl group would first need to be converted to a hydroxymethyl group (furfuryl alcohol). This can be readily achieved through nucleophilic substitution of the iodide with a hydroxide (B78521) source, such as aqueous sodium hydroxide, or via an acetate (B1210297) intermediate followed by hydrolysis.

Once the corresponding furfuryl alcohol is obtained, it can be subjected to the conditions of the Achmatowicz rearrangement. Modern variations of this reaction utilize more environmentally friendly oxidants and catalytic systems. nih.govfrontiersin.org For example, biocatalytic approaches using enzymes like chloroperoxidase have been developed for the aerobic oxidative rearrangement of furfuryl alcohols. nih.govfrontiersin.org These enzymatic cascades provide a green alternative to traditional stoichiometric oxidants. nih.gov

The resulting 6-hydroxy-2H-pyran-3(6H)-ones are highly functionalized and versatile synthetic intermediates that can be used in the synthesis of a wide range of compounds, including monosaccharides and other bioactive molecules. wikipedia.orgnih.gov

Synthetic Applications and Advanced Transformations of 2 Iodomethyl Furan As a Building Block

Construction of Complex Furan-Containing Molecular Architectures

2-(Iodomethyl)furan serves as a key intermediate for élaborating more complex molecules where the furan (B31954) moiety is a core structural feature. Its ability to undergo cyclization and annulation reactions is fundamental to the synthesis of fused, polycyclic, and bridged systems.

The furan ring is a common motif in numerous natural products and pharmacologically active compounds, often appearing fused to other aromatic systems like benzene (B151609) or naphthalene (B1677914). This compound and its derivatives are instrumental in constructing these fused scaffolds, particularly dihydronaphthofurans.

An efficient method for synthesizing 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan involves the iodocyclization of 1-allyl-2-naphthol using molecular iodine in water at elevated temperatures, affording the product in an 80% yield. rsc.org This key iodocyclization step can also be achieved under milder conditions using molecular iodine and sodium bicarbonate in dichloromethane (B109758) at room temperature. rsc.org Alternative reagents like N-iodosuccinimide in acetonitrile (B52724) have also been successfully employed to synthesize various 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan derivatives from the corresponding allylhydroxy naphthalene precursors, with yields ranging from 71–85%. rsc.org Similarly, the isomeric 2-(iodomethyl)-2,3-dihydronaphtho[1,2-b]furan can be prepared from 2-allyl-1-naphthol through a similar iodocyclization strategy. rsc.orgthieme-connect.com These reactions typically proceed through the formation of an intermediate iodonium (B1229267) ion, followed by an intramolecular 5-exo-trig cyclization. rsc.org

The synthesis of these important fused systems highlights the utility of iodine-mediated reactions in generating complex heterocyclic structures. rsc.orgthieme-connect.com

Table 1: Synthesis of Dihydronaphthofuran Derivatives

Product Starting Material Reagents Yield Reference
2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan 1-Allyl-2-naphthol I₂, H₂O, 80 °C 80% rsc.org
2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan Allyl naphthol I₂, NaHCO₃, CH₂Cl₂ 80% rsc.org
2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan derivatives Allylhydroxy naphthalene precursors N-Iodosuccinimide, CH₃CN 71-85% rsc.org

Beyond simple fused systems, this compound derivatives are gateways to more intricate polycyclic and bridged furan-containing molecules. These complex structures are of interest for their unique three-dimensional shapes and potential biological activities.

One notable strategy involves the [8+2]-cycloaddition of dienylfurans with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to create furan-bridged 10-membered rings. nih.gov This reaction proceeds diastereoselectively, providing a direct route to these complex bridged systems. nih.gov Another approach to fused furan rings involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov This method allows for the annulation of a furan ring onto an existing cyclic structure, providing access to furanosesquiterpene-like skeletons. nih.gov Furthermore, furan-fused polyheterocyclic systems can be synthesized through pericyclic reactions involving substituted furans, leading to complex structures like 2-(2-(methylsulfonyl)phenyl)-1-(p-tolyl)naphtho[2,1-b]furan. mdpi.com

Synthesis of Fused Furan Ring Systems (e.g., Benzofurans, Naphthofurans)

Precursor in Heterocycle Synthesis Beyond Furan Scaffolds

The reactivity of furan derivatives, including those derived from this compound, allows them to serve as precursors for the synthesis of other heterocyclic systems. The furan ring can undergo rearrangement or ring-opening/ring-closing cascades to form different heterocycles.

For example, 4-aroyl-3-alkoxy-2(5H)-furanones, which can be synthesized from furanone precursors, are used as starting materials for the preparation of the furo[3,4-b] thieme-connect.comCurrent time information in Bangalore, IN.diazepine ring system. mdpi.com This transformation involves reacting the furanone derivative with ethylenediamine. mdpi.com Additionally, the conversion of bio-derived furan building blocks can lead to other valuable heterocycles. For instance, 2-azidomethyl-5-ethynylfuran, a derivative accessible from 5-(hydroxymethyl)furfural (HMF), can undergo intramolecular Huisgen cycloaddition to form furan-containing triazoles, demonstrating the potential to build new heterocyclic rings onto the furan scaffold. thieme-connect.com

Role in the Synthesis of Functional Organic Materials and Monomers

The furan scaffold is increasingly recognized as a key component in the development of sustainable and functional organic materials. Its rigid, aromatic nature and the potential for derivatization make it an attractive building block for polymers and optoelectronic materials. This compound, as a reactive monomer precursor, plays a significant role in this field.

Furan-based polymers are gaining attention as bio-based alternatives to petroleum-derived plastics. researchgate.netrsc.org The di-functional nature of many furan derivatives allows them to be incorporated into polymer backbones. While 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are the most common monomers, the reactive iodomethyl group of this compound offers alternative polymerization pathways. researchgate.netresearchgate.net

The synthesis of poly(silylether)s (PSEs), a class of degradable polymers, has been achieved using biorenewable furan derivatives. researchgate.net These polymerizations can involve the reaction of furan diols with hydrosilanes. researchgate.net The reactive nature of the iodomethyl group in this compound suggests its potential use in nucleophilic substitution polymerization reactions to create novel polymer structures. The incorporation of the furan ring into polymer backbones can impart specific thermal and mechanical properties. ontosight.ai

The conjugated system of the furan ring makes it a valuable component in materials designed for electronic and optical applications. Specifically, 2,5-diaryl furans are privileged scaffolds in material chemistry. nih.govresearchgate.net These compounds can form the basis of short-chain linearly conjugated oligomers that are of interest as organic semiconductors due to their efficient luminescent properties. acs.org

While direct synthesis of these materials from this compound is not always the primary route, its potential as an intermediate is significant. The iodomethyl group can be readily converted to other functionalities or used in cross-coupling reactions to build up the conjugated systems required for optoelectronic materials. nih.govacs.org For example, furan/phenylene co-oligomers are highly emissive materials with applications in optoelectronic devices. researchgate.net The synthesis of such materials often relies on building blocks that can be prepared from versatile furan precursors. nih.govresearchgate.netacs.org

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 2763029
Benzofuran 7277
Naphthofuran Not available
1-Allyl-2-naphthol 79040
Iodine 807
Sodium bicarbonate 516892
Dichloromethane 6344
N-Iodosuccinimide 69796
Acetonitrile 6342
2-Allyl-1-naphthol 79039
Dimethyl acetylenedicarboxylate (DMAD) 6423
Ethylenediamine 3301
5-(Hydroxymethyl)furfural (HMF) 237332
2-Azidomethyl-5-ethynylfuran Not available
2,5-Furandicarboxylic acid (FDCA) 77507
2,5-Bis(hydroxymethyl)furan (BHMF) 138379
Hydrosilane 24843
2,5-Diphenylfuran 13010

Utilization in Polymer Synthesis

Derivatization for Research Probes and Functional Molecule Development

The inherent reactivity of the iodomethyl group makes this compound a valuable and versatile building block in synthetic organic chemistry. This reactivity is particularly exploited in the derivatization of the furan moiety for its incorporation into larger, more complex molecules, leading to the development of sophisticated research probes and other functional molecules. The process typically involves nucleophilic substitution, where the iodide ion is displaced by a suitable nucleophile, effectively tethering the furan-2-ylmethyl scaffold to a target structure.

A significant area of application is in the creation of fluorescent probes for studying biological systems. Since the common purine (B94841) and pyrimidine (B1678525) bases in nucleic acids are mostly non-emissive, the development of fluorescent nucleobase analogues is crucial for exploring the structure and dynamics of DNA and RNA. nih.gov

Researchers have successfully synthesized modified nucleoside analogues by attaching a furan ring to the 5-position of pyrimidines (like 2'-deoxyuridine (B118206) and 2'-deoxycytidine) and the 8-position of purines (adenosine and guanosine). nih.gov The resulting furan-decorated nucleosides are emissive, with photophysical properties that are sensitive to their microenvironment. nih.gov This solvatochromism—the change in absorption or emission spectra with solvent polarity—is a highly desirable characteristic for a research probe. nih.govuoguelph.ca

Among a series of synthesized analogues, 5-(fur-2-yl)-2'-deoxyuridine was identified as a particularly promising candidate for use as a responsive fluorescent probe in nucleic acids. nih.govnih.gov This is due to its favorable emission wavelength, quantum yield, and the sensitivity of its emission to the surrounding environment. nih.gov This nucleoside can be converted into its corresponding phosphoramidite (B1245037) and site-specifically incorporated into DNA oligonucleotides with high efficiency. nih.govnih.gov These furan-modified oligonucleotides form stable duplexes and exhibit useful fluorescent properties for biophysical assays. nih.govnih.gov

The photophysical properties of these furan-containing nucleosides vary depending on the base to which the furan is attached. Pyrimidine analogues tend to emit in the visible range (400–440 nm), while the purine derivatives emit at shorter wavelengths (around 375 nm). nih.gov

Photophysical Properties of Furan-Decorated Nucleoside Analogues
CompoundBaseAttachment PositionAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)
5-(fur-2-yl)-2'-deoxyuridineDeoxyuridineC53254380.03
5-(fur-2-yl)-2'-deoxycytidineDeoxycytidineC53284000.01
8-(fur-2-yl)-adenosineAdenosineC83123750.02
8-(fur-2-yl)-guanosineGuanosineC83153750.01

Data sourced from Greco & Tor (2007). nih.gov

Beyond fluorescent probes for nucleic acids, the furan-2-ylmethyl scaffold, readily accessible from this compound, is incorporated into other functional molecules. Its utility is demonstrated in the synthesis of inhibitors for enzymes like Hsp90, which is a target in cancer therapy. For instance, the key intermediate 1-(furan-2-ylmethyl)-1H-pyrazol-5-amine has been used to create a series of aminopyrazole-substituted resorcylate amides that show potent and selective inhibitory activity against fungal Hsp90 isoforms. This highlights the role of the furan motif in the design of bioactive compounds for pharmaceutical research.

Examples of Functional Molecules Incorporating the Furan-2-ylmethyl Moiety
Molecule ClassSpecific ExamplePrecursor/Key MoietyApplication/Function
Fluorescent Nucleoside Analogues5-(fur-2-yl)-2'-deoxyuridineFuran-2-yl groupResponsive fluorescent probes for studying nucleic acid structure and dynamics. nih.govnih.gov
Enzyme InhibitorsAminopyrazole-substituted resorcylate amides1-(furan-2-ylmethyl)-1H-pyrazol-5-amineDevelopment of selective inhibitors against fungal Hsp90 for potential antifungal agents.
Oligonucleotide LabelingFuran-modified oligonucleotidesN4-(furfuryl)-deoxycytidinePost-synthetic labeling of DNA via Diels-Alder reactions for detection and diagnostics.

The derivatization of this compound and its analogues is thus a powerful strategy for developing highly specific tools for biological research and for creating novel molecules with potential therapeutic applications.

Future Directions and Emerging Research Areas in 2 Iodomethyl Furan Chemistry

Development of Novel and Highly Selective Catalytic Systems

The evolution of catalytic systems is central to advancing the chemistry of 2-(iodomethyl)furan and related compounds. Research is moving beyond traditional methods toward novel catalysts that offer enhanced selectivity, milder reaction conditions, and greater efficiency. catalysis-summit.com

A significant trend is the development of catalysts based on non-noble metals such as copper, nickel, cobalt, and iron. frontiersin.orgnih.gov These metals offer a cost-effective and more abundant alternative to precious metals like palladium and platinum. frontiersin.orgrsc.org For instance, nickel-based catalysts have shown promise in the hydrogenation and rearrangement of furan (B31954) rings, while copper catalysts are effective in various coupling and cyclization reactions to form furan derivatives. nih.govnih.govmdpi.com Bimetallic catalysts, such as Ni-Fe or Ni-Cu systems, are also being explored to fine-tune reactivity and selectivity by leveraging synergistic electronic effects between the metals. researchgate.net The primary challenges remain in mitigating issues like metal leaching and improving long-term catalyst stability. frontiersin.org

Heterogeneous catalysts , including zeolites and polyoxometalates (POMs), are gaining traction for their ease of separation and recyclability, aligning with green chemistry principles. frontiersin.orgscielo.org.mx Zeolites, with their well-defined pore structures, offer shape selectivity, while POMs provide strong, tunable acidity for various transformations. frontiersin.orgacs.org

Biocatalysis represents a frontier in selective synthesis. Enzymes like chloroperoxidase have been shown to catalyze the halocyclization of certain substrates to form functionalized furan rings under mild, aqueous conditions. rsc.org Lipases are also being employed in one-pot multicomponent reactions to produce highly substituted furans. mdpi.com The use of multienzyme cascades, where several enzymes work in a one-pot system, is an emerging strategy to construct complex molecules from simple furan precursors with high stereoselectivity. acs.org

Photoredox catalysis is another rapidly emerging area, using visible light to drive chemical reactions. d-nb.inforesearchgate.net This methodology allows for the activation of molecules under exceptionally mild conditions. d-nb.info For furan derivatives, photoredox catalysis has enabled novel transformations, including three-component alkylations and arylations. d-nb.infobris.ac.uk Dual catalytic systems, combining photoredox catalysts with other catalysts like sulfides, are being developed to achieve previously inaccessible modular syntheses of multisubstituted furans. nih.govresearchgate.net

Strategies for Enhanced Atom Economy and Sustainability

In line with the principles of green chemistry, a major focus of future research is on improving the sustainability of synthetic routes involving furan derivatives. catalysis-summit.comimist.ma This involves maximizing the incorporation of atoms from reactants into the final product (atom economy) and utilizing renewable resources. uliege.benih.gov

The derivation of furanic compounds from biomass is a cornerstone of this sustainable approach. frontiersin.orgmdpi.com Platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are accessible from lignocellulosic biomass, serve as renewable starting points for producing compounds like this compound. catalysis-summit.comacs.org This reduces reliance on finite petrochemical feedstocks and contributes to a circular economy. catalysis-summit.com

To enhance atom economy , chemists are increasingly designing reactions that minimize waste. Addition and cycloaddition reactions are ideal in this regard as they can, in principle, incorporate all atoms of the reactants into the product. researchgate.netd-nb.infomdpi.com For example, the Diels-Alder reaction of furanic compounds is considered a prime example of a "green" process with 100% atom economy. researchgate.netrsc.org

Further sustainability gains are achieved by using environmentally benign solvents (like water or bio-derived solvents), minimizing energy consumption by conducting reactions at ambient temperatures, and employing recyclable heterogeneous or biocatalysts. frontiersin.orgscielo.org.mxacs.org

Expansion of Synthetic Utility through Unprecedented Transformations

Beyond optimizing existing reactions, a significant area of emerging research is the discovery of entirely new ways to use the furan ring, expanding its synthetic potential. The unique reactivity of the iodomethyl group in this compound makes it an excellent substrate for these novel transformations.

Skeletal editing is a revolutionary approach that involves the direct manipulation of a molecule's core structure by inserting, deleting, or swapping atoms. d-nb.infonih.govrsc.org This allows for the rapid diversification of complex molecules. For furan rings, photocatalytic methods have been developed to achieve a direct, single-step conversion of a furan to a pyrrole (B145914) by swapping the oxygen atom for a nitrogen atom. researchgate.netkaist.ac.kr Such transformations open up new pathways to valuable nitrogen-containing heterocycles from readily available furan precursors.

Novel cycloaddition reactions are being explored to build molecular complexity from simple furan building blocks. While the Diels-Alder [4+2] cycloaddition is well-established, researchers are now developing unprecedented formal [3+2] cycloadditions to create highly substituted tetrahydrofurans. nih.govdntb.gov.ua Gold-catalyzed reactions can generate 1,3-dipoles that undergo [3+2] cycloadditions to form dihydrofurans. nih.gov Another innovative approach involves a force-promoted retro-[4+2][3+2] cycloaddition, using mechanical force to release a furan molecule from a larger mechanophore structure, demonstrating unique reactivity under tension. acs.org

The development of new one-pot multicomponent reactions continues to be a vibrant area of research. mdpi.com For example, lipase-catalyzed systems can efficiently synthesize tetrasubstituted furans from aldehydes, benzoyl chlorides, and benzoylacetonitriles in a single step. mdpi.com These methods provide rapid access to complex furan derivatives that would otherwise require lengthy, multi-step syntheses.

Q & A

Q. What are the optimal laboratory synthesis methods for 2-(Iodomethyl)furan?

Methodological Answer: The synthesis of this compound can be adapted from established protocols for halogenated furans. A viable route involves modifying procedures for 2-(Bromomethyl)furan, where bromine is replaced with iodine via nucleophilic substitution (e.g., Finkelstein reaction). For example:

Start with furan derivatives (e.g., 2-(Hydroxymethyl)furan) and react with hydroiodic acid (HI) under controlled conditions.

Use inert solvents (e.g., THF or DMF) and catalysts like NaI or KI to enhance iodination efficiency.

Purify intermediates via column chromatography or fractional distillation.
Reference: Similar bromination strategies are detailed in patented procedures .

Q. How should this compound be purified and stored to prevent degradation?

Methodological Answer:

  • Purification: Use fractional distillation under reduced pressure or preparative GC to isolate high-purity fractions. Confirm purity via NMR or GC-MS.
  • Storage: Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize light/thermal degradation. Add stabilizers (e.g., BHT) if prolonged storage is required.
    Reference: Stability studies on substituted furans suggest dimerization risks under ambient conditions .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use 1^1H/1313C NMR to identify furan ring protons (δ 6.3–7.5 ppm) and the iodomethyl group (δ 3.5–4.2 ppm).
  • Mass Spectrometry: Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 194 (C₅H₅IO).
  • Elemental Analysis: Verify iodine content via combustion analysis or ICP-MS.
    Reference: Spectral data for analogous compounds are reported in NIST databases .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized to suppress dimerization?

Methodological Answer: Dimerization, a common side reaction in α-substituted furans, can be mitigated by:

  • Low-Temperature Reactions: Conduct syntheses below 0°C to reduce kinetic activation.
  • Steric Hindrance: Introduce bulky substituents (e.g., trimethylsilyl groups) to block undesired cycloadditions.
  • Trapping Agents: Use dienophiles (e.g., methyl acrylate) to intercept reactive intermediates.
    Reference: Dimerization kinetics of related furans are detailed in kinetic studies .

Q. What advanced catalytic systems improve the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Palladium Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) enable Suzuki-Miyaura couplings with aryl boronic acids.
  • Ligand Design: Bidentate ligands (e.g., dppe) enhance catalyst stability and regioselectivity.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
    Reference: Catalytic strategies for furan derivatives are discussed in Ru/Pd-based systems .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Parameter Screening: Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
  • Side-Reaction Analysis: Use GC-MS or HPLC to detect byproducts (e.g., dimers or dehalogenated species).
  • Reproducibility Checks: Cross-validate results with independent synthetic routes (e.g., Grignard reactions).
    Reference: Contradictions in furan synthesis yields are often attributed to unaccounted side reactions .

Q. What advanced analytical techniques are recommended for quantifying trace this compound in complex matrices?

Methodological Answer:

  • Dynamic Headspace GC-MS: Offers 30× higher sensitivity than static methods, with detection limits as low as 0.1 ppb (Table 1).
  • SPME Fibers: Use carboxen/polydimethylsiloxane coatings for efficient volatile extraction.
  • Isotope Dilution: Employ deuterated internal standards (e.g., d₄-furan) to correct for matrix effects.
    Reference: Comparative studies on furan detection are available .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.